molecular formula C7H8N2O4S B1490021 5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1643872-48-3

5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No. B1490021
CAS RN: 1643872-48-3
M. Wt: 216.22 g/mol
InChI Key: PNSZQYPBXNDXML-UHFFFAOYSA-N
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Description

5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid is a chemical compound with the CAS Number: 1643872-48-3 . It has a molecular weight of 216.22 . This compound is a member of the thiazole family of compounds which exhibit diverse biological activity.


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O4S/c1-2-13-7(12)9-5-4(6(10)11)8-3-14-5/h3H,2H2,1H3,(H,9,12)(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Reaction Studies and Synthesis

  • Reaction with Ethoxycarbonyl Isothiocyanate : A study by Nagano et al. (1972) investigated the reaction of ethoxycarbonyl isothiocyanate with 2-aminothiazoles, revealing the formation of various compounds such as thiazolo-s-triazines and N-alkoxycarbonyl-N'-(2-thiazolyl)thioureas (Nagano, Matsui, Tobitsuka, & Oyamada, 1972).

  • Heterocyclic Analogs Synthesis : Šačkus et al. (2015) developed a method for preparing heterocyclic analogs of α-aminoadipic acid and its esters based on the imidazo[2,1-b][1,3]thiazole ring system, involving ethyl 6-bromomethylimidazo[2,1-b][1,3]thiazole-5-carboxylate (Šačkus, Bričkutė, Paliulis, & Sløk, 2015).

  • Synthesis of 2-Amino-4-(Methoxymethyl)thiazole-5-Carboxylate : Kennedy et al. (1999) reported the synthesis and structure of this compound, focusing on the differences in crystallographic conformations due to methoxymethyl substituents (Kennedy, Khalaf, Pitt, Scobie, Suckling, Urwin, Waigh, & Young, 1999).

Application in Protein Mimics

Antimicrobial Properties

  • Antibacterial and Antifungal Activities : Shetty et al. (2008) synthesized and characterized a series of compounds including 2-arylthio-3-ethoxycarbonyl-6-arylimidazo[2,1-b]thiazoles, demonstrating antibacterial and antifungal properties (Shetty, Koti, Lamani, Badiger, & Khazi, 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-(ethoxycarbonylamino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-2-13-7(12)9-5-4(6(10)11)8-3-14-5/h3H,2H2,1H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSZQYPBXNDXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(N=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid
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5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid
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5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid
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5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid
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5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
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5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid

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